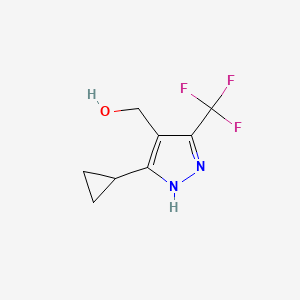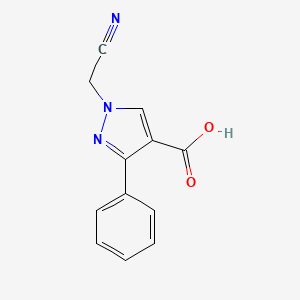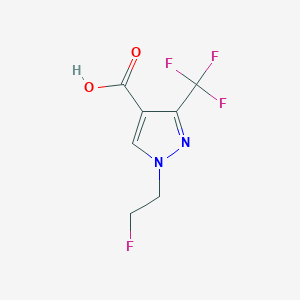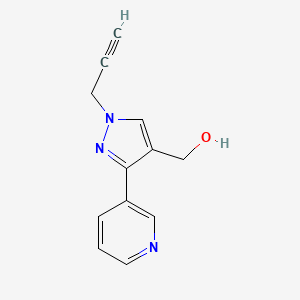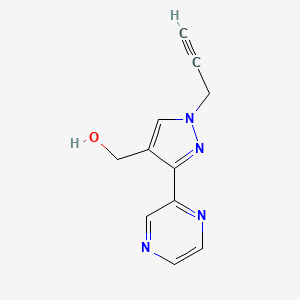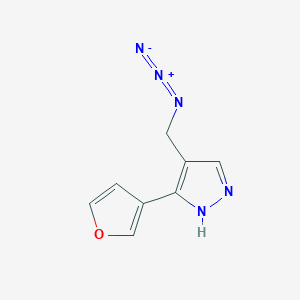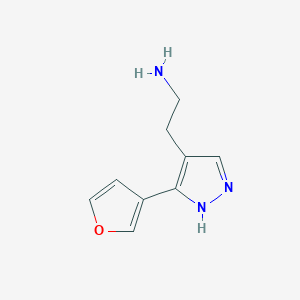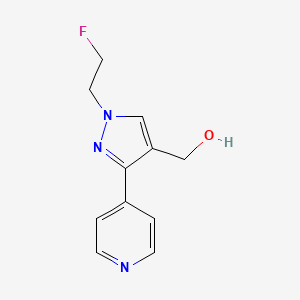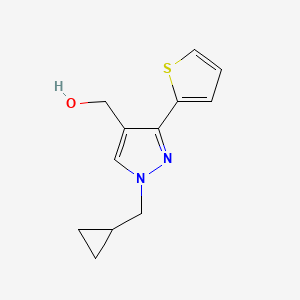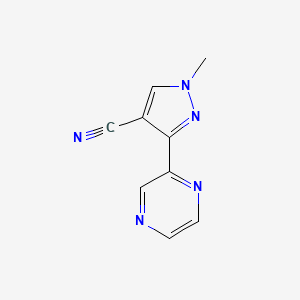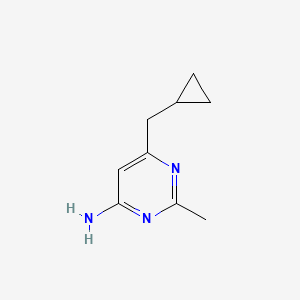
6-(Ciclopropilmetil)-2-metilpirimidin-4-amina
Descripción general
Descripción
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine, also known as CPMPM, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications in biology and chemistry. CPMPM has a cyclopropylmethyl group attached to the pyrimidine ring, which gives it a unique shape and structure. This structure makes CPMPM an interesting and potentially useful compound for research and experimentation.
Aplicaciones Científicas De Investigación
Química Orgánica: Estabilidad de los Sistemas Ciclopropilmetil
En química orgánica, el grupo ciclopropilmetil, como parte de la estructura del compuesto, es conocido por su excepcional estabilidad debido a su capacidad de deslocalizar la carga positiva a través del anillo de ciclopropano . Esta estabilidad es beneficiosa en la síntesis de nuevos compuestos orgánicos, donde el grupo ciclopropilmetil puede actuar como un intermedio estable.
Química Medicinal: Aplicaciones Antivirales y Antitumorales
La estructura de pirimidin-4-amina es significativa en química medicinal, particularmente en la síntesis de fármacos antivirales y anticancerígenos . La capacidad del compuesto para interactuar con sistemas biológicos podría aprovecharse para diseñar nuevas terapias.
Agricultura: Crecimiento de Plantas y Resistencia a Enfermedades
En la agricultura, se han identificado compuestos similares como activadores de plantas que estimulan la resistencia a enfermedades de las plantas y promueven el crecimiento . La investigación sobre las aplicaciones específicas de 6-(Ciclopropilmetil)-2-metilpirimidin-4-amina podría conducir al desarrollo de nuevos agroquímicos.
Química Industrial: Síntesis de Compuestos de Alta Pureza
Los grupos ciclopropilmetil relacionados se utilizan en química industrial para producir compuestos de alta pureza, que son intermediarios esenciales en la síntesis de diversas sustancias activas . El compuesto en cuestión podría servir un papel similar en los procesos industriales.
Ciencia Ambiental: Análisis de Metabolitos de Pesticidas
Los compuestos con la estructura ciclopropilmetil se analizan como metabolitos de pesticidas en la ciencia ambiental. Comprender su destino y transporte puede informar las evaluaciones de riesgos ambientales .
Ciencia de Materiales: Reactivos Organoboro para Reacciones de Acoplamiento
El componente pirimidin-4-amina es potencialmente útil en la ciencia de materiales, donde los reactivos organoboro se emplean en reacciones de acoplamiento Suzuki-Miyaura para crear nuevos materiales .
Química Analítica: Desarrollo de Estándares
En química analítica, compuestos como this compound se pueden utilizar para desarrollar estándares analíticos para detectar y cuantificar sustancias, asegurando la precisión y exactitud en las mediciones .
Mecanismo De Acción
The exact mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is still not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is thought to bind to certain receptors and enzymes, and can also inhibit certain enzymes. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is believed to interact with certain proteins and other biological molecules, which could potentially lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to bind to certain receptors, which can lead to changes in cell signaling pathways. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has also been shown to interact with certain proteins and other biological molecules, which can lead to changes in protein structure and dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The unique structure of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine makes it an attractive compound for laboratory experiments. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine can be easily synthesized in a variety of ways, which makes it a convenient compound for research and experimentation. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which makes it a useful tool for studying the structure and dynamics of proteins and other biological molecules. However, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not without its limitations. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has a relatively short half-life, which can make it difficult to study in certain experiments. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not a highly soluble compound, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The unique structure and potential applications of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine make it an attractive compound for further research and experimentation. Potential future directions for 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine research include further study of its interactions with proteins and enzymes in the body, as well as its potential as a drug target and/or ligand for binding to certain receptors. Additionally, further study of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine’s interactions with other biological molecules, such as DNA and RNA, could potentially lead to new applications in the field of biotechnology. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be studied as a potential tool for studying the structure and dynamics of proteins and other biological molecules. Finally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be further studied as a potential inhibitor of certain enzymes, which could lead to new therapeutic applications.
Propiedades
IUPAC Name |
6-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKVXQELGATDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



